molecular formula C16H19Cl2N5O5S B4382989 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE

Cat. No.: B4382989
M. Wt: 464.3 g/mol
InChI Key: RCBLUTFRNNCOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features multiple functional groups, including chloro, dimethylamino, sulfonyl, and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Chlorination: The addition of chloro groups to the benzene ring.

    Sulfonylation: The attachment of the sulfonyl group to the benzene ring.

    Amidation: The formation of the amide bond between the benzene ring and the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The dimethylamino group can be replaced with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to replace the chloro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro groups can yield a variety of substituted benzamides.

Scientific Research Applications

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide: Lacks the pyrazole ring, which may affect its reactivity and biological activity.

    N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the chloro and sulfonyl groups, which may influence its chemical properties and applications.

Uniqueness

The unique combination of functional groups in 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE provides it with distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,4-dichloro-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5O5S/c1-9-15(23(25)26)10(2)22(20-9)6-5-19-16(24)11-7-14(13(18)8-12(11)17)29(27,28)21(3)4/h7-8H,5-6H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBLUTFRNNCOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE

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